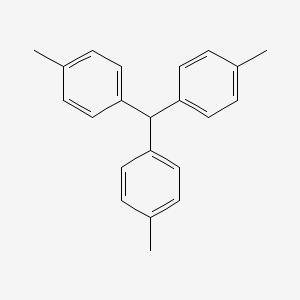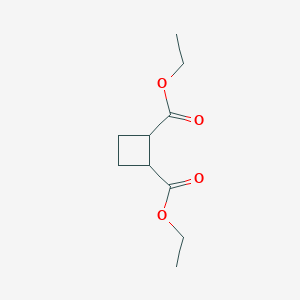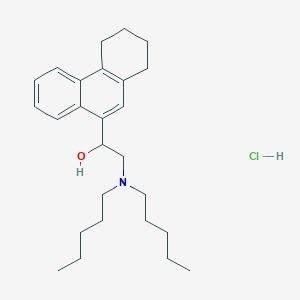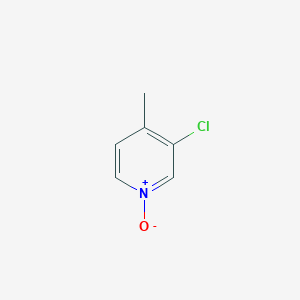
6,6-Dimethyl-8-nonene-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6,6-Diméthyl-8-nonène-2,5-dione est un composé organique de formule moléculaire C11H18O2. Elle est caractérisée par la présence d'une chaîne nonène avec deux groupes méthyles en position 6 et deux groupes cétone en positions 2 et 5. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de sa structure chimique et de sa réactivité uniques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la 6,6-Diméthyl-8-nonène-2,5-dione peut être réalisée par plusieurs voies synthétiques. Une méthode courante implique la condensation aldolique de la 6,6-diméthyl-2,5-heptanedione avec l'acétaldéhyde en conditions basiques. La réaction nécessite généralement une base forte comme l'hydroxyde de sodium et est réalisée à des températures élevées pour faciliter la formation de la structure nonène.
Méthodes de production industrielle
La production industrielle de la 6,6-Diméthyl-8-nonène-2,5-dione peut impliquer des voies synthétiques similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du composé. De plus, des techniques de purification telles que la distillation et la recristallisation sont utilisées pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
La 6,6-Diméthyl-8-nonène-2,5-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides carboxyliques ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir les groupes cétone en alcools.
Substitution : La double liaison nonène permet des réactions d'addition électrophile, conduisant à des produits substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Les réactions d'addition électrophile peuvent impliquer des réactifs comme les halogénures d'hydrogène (HX) ou les halogènes (X2).
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de dicétones.
Réduction : Formation de diols ou d'alcools.
Substitution : Formation de nonènes halogénés ou autres substitués.
Applications de la recherche scientifique
La 6,6-Diméthyl-8-nonène-2,5-dione a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme élément de base en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudiée pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles et en tant que précurseur du développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la 6,6-Diméthyl-8-nonène-2,5-dione implique son interaction avec des cibles moléculaires par le biais de ses groupes cétone et nonène réactifs. Ces interactions peuvent conduire à la formation de liaisons covalentes avec des nucléophiles, entraînant diverses transformations chimiques. Les voies impliquées peuvent inclure l'addition nucléophile, la substitution électrophile et les réactions redox.
Applications De Recherche Scientifique
6,6-Dimethyl-8-nonene-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-8-nonene-2,5-dione involves its interaction with molecular targets through its reactive ketone and nonene groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved may include nucleophilic addition, electrophilic substitution, and redox reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6,6-Diméthyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- 3,5-Diméthyl-dihydro-pyran-2,6-dione
- 8-Dodécylsulfanyl-3,7-diméthyl-3,7-dihydro-purine-2,6-dione
Unicité
La 6,6-Diméthyl-8-nonène-2,5-dione est unique en raison de son arrangement spécifique de groupes méthyles et cétone sur une chaîne nonène.
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
6,6-dimethylnon-8-ene-2,5-dione |
InChI |
InChI=1S/C11H18O2/c1-5-8-11(3,4)10(13)7-6-9(2)12/h5H,1,6-8H2,2-4H3 |
Clé InChI |
OPDNONBPNDJXRB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(=O)C(C)(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















